2-Morpholinocyclohexanone
Description
2-Morpholinocyclohexanone is a cyclohexanone derivative featuring a morpholine substituent (a six-membered heterocyclic ring containing one oxygen and one nitrogen atom) at the 2-position of the cyclohexanone scaffold. Morpholine derivatives are valued for their solubility in polar solvents and reactivity in nucleophilic or catalytic reactions due to the amine and ether functionalities .
Properties
CAS No. |
14909-84-3 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-morpholin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9H,1-8H2 |
InChI Key |
DYFZDKCLKMNRPL-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
Canonical SMILES |
C1CCC(=O)C(C1)N2CCOCC2 |
Synonyms |
2-(Morpholin-4-yl)cyclohexan-1-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Morpholine vs. Chlorine Substituents: The morpholine group in this compound introduces polar, electron-rich sites, enhancing solubility in polar aprotic solvents compared to the electron-withdrawing chlorine in 2-Chlorocyclohexanone. This difference influences reactivity in nucleophilic acyl substitution or catalytic hydrogenation .
- Aromatic vs. Heterocyclic Groups: Compounds like 2-(2-Chlorophenyl)-6-(thiophen-2-ylmethylene)cyclohexanone exhibit extended conjugation via aromatic rings, favoring applications in photochemical reactions. In contrast, morpholine’s amine functionality supports coordination chemistry and catalytic roles .
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